2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound. It belongs to a class of compounds known for their intricate structures and unique chemical properties. Its complexity and functional groups make it significant in various scientific research areas.
Preparation Methods
Preparation of 2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. Starting materials might include benzyloxy derivatives, pyrrolidine, and methoxypyrazine, undergoing reactions such as nucleophilic substitution and esterification. Detailed synthetic routes vary, but industrial production often employs cost-effective and efficient methods, incorporating green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of reactions:
Oxidation
: Can be oxidized using agents like hydrogen peroxide.
Reduction
: Undergoes reduction reactions with reagents like sodium borohydride.
Substitution
: Involves nucleophilic or electrophilic substitution depending on the reacting groups. Common reagents include acids, bases, and solvents that facilitate these reactions, forming products like alcohols, amines, or other derivatives, depending on the conditions.
Scientific Research Applications
2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is used in:
Chemistry
: As an intermediate in organic synthesis and studying reaction mechanisms.
Biology
: In biochemical assays to investigate enzyme activity.
Medicine
: Potential therapeutic applications due to its bioactivity.
Industry
: In the synthesis of more complex molecules for materials science or pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. It can modulate biochemical pathways, resulting in various physiological responses, which are significant in both therapeutic and research contexts.
Comparison with Similar Compounds
Compared to similar compounds, 2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibits unique properties due to its specific structure:
Analogous Compounds
: Other benzyloxy derivatives or pyrrolidine-containing compounds.
Uniqueness
: The methoxypyrazine moiety provides distinct chemical behavior and biological activity. It stands out due to its combination of functional groups, making it versatile for various applications.
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-9-19-10-17(20-16)25-15-7-8-21(11-15)18(22)13-24-12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNQCGTPJDWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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